molecular formula C11H14Cl2N2 B2564074 2-(Quinolin-3-yl)ethan-1-amine dihydrochloride CAS No. 2031258-65-6

2-(Quinolin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B2564074
CAS No.: 2031258-65-6
M. Wt: 245.15
InChI Key: IOPVFVYTTCNTCZ-UHFFFAOYSA-N
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Description

“2-(Quinolin-3-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2031258-65-6 . It has a molecular weight of 245.15 .


Synthesis Analysis

There are several methods for synthesizing quinoline and its analogues, which are important classes of compounds due to their prevalence in natural products and in pharmacologically useful compounds . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12N2.2ClH/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9;;/h1-4,7-8H,5-6,12H2;2*1H .


Physical And Chemical Properties Analysis

The compound has a melting point of 223-225 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Quinoline derivatives are pivotal in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. Their versatile scaffold allows for the synthesis of compounds with a broad range of biological activities. For example, quinoline-based compounds like Camptothecin have significantly impacted anticancer drug development, exhibiting mechanisms such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and modulation of nuclear receptor responsiveness. These compounds demonstrate potent anticancer potential across various cancer cell lines, highlighting their importance in therapeutic applications (Afzal et al., 2015).

Material Science

In material science, quinoline derivatives serve as building blocks for developing advanced materials. For instance, hexaazatriphenylene (HAT) derivatives, which include quinoline elements, are utilized in creating n-type semiconductors, sensors, nonlinear optical chromophores, and liquid crystals. These materials have applications in energy storage, highlighting the role of quinoline structures in the development of organic materials and nanoscience (Segura et al., 2015).

Environmental Applications

Quinoline and its derivatives are also explored for environmental applications, particularly in the degradation of pollutants. The biodegradation of quinoline, a challenge due to its stable structure, is critical for mitigating its carcinogenic, teratogenic, and mutagenic effects. Recent studies have focused on improving quinoline degradation efficiency, utilizing various technologies to fully utilize its carbon and nitrogen components without harming the environment. This research is essential for achieving the zero discharge of quinoline and its derivatives in industrial contexts (Luo et al., 2020).

Safety and Hazards

The safety information for “2-(Quinolin-3-yl)ethan-1-amine dihydrochloride” indicates that it is classified under the GHS07 pictogram . This suggests that it may cause certain health hazards and appropriate safety measures should be taken while handling it.

Properties

IUPAC Name

2-quinolin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9;;/h1-4,7-8H,5-6,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPVFVYTTCNTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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